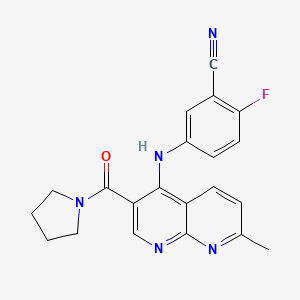

2-Fluoro-5-((7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-yl)amino)benzonitrile

Description

Properties

IUPAC Name |

2-fluoro-5-[[7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18FN5O/c1-13-4-6-16-19(26-15-5-7-18(22)14(10-15)11-23)17(12-24-20(16)25-13)21(28)27-8-2-3-9-27/h4-7,10,12H,2-3,8-9H2,1H3,(H,24,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTDWEWZLEVZMGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=NC=C(C(=C2C=C1)NC3=CC(=C(C=C3)F)C#N)C(=O)N4CCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18FN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization Strategies for 1,8-Naphthyridine Formation

The 1,8-naphthyridine scaffold is constructed via Gould-Jacobs cyclization , a classical method involving thermal cyclization of ethoxymethylene malonates with aminopyridines. For example, reacting 2-amino-4-methylpyridine with diethyl ethoxymethylenemalonate under reflux conditions yields the 7-methyl-1,8-naphthyridin-4-ol intermediate. Subsequent chlorination using phosphorus oxychloride converts the hydroxyl group to a chloro substituent, enabling further functionalization.

Radical-Mediated Ring Closure

Alternative routes employ radical cyclization techniques. A xanthate-functionalized pyridine precursor undergoes intramolecular homolytic substitution to form the naphthyridine ring. For instance, treating a bromopyridine derivative with a xanthate group at the C3 position under radical initiators (e.g., AIBN) and heat facilitates cyclization via a 6-endo-trig pathway. This method offers regioselectivity and compatibility with sensitive functional groups, though yields depend on dilution and base additives.

Functionalization of the Naphthyridine Ring

Introduction of the 7-Methyl Group

The methyl group at position 7 is introduced early via alkylation of the aminopyridine precursor. For example, 2-amino-4-methylpyridine is synthesized by reducing 2-nitro-4-methylpyridine with hydrogen gas over a palladium catalyst. Alternatively, Friedel-Crafts alkylation of a preformed naphthyridine core using methyl iodide and Lewis acids like AlCl3 may be employed, though this risks overalkylation.

Acylation at Position 3: Pyrrolidine-1-Carbonyl Attachment

The pyrrolidine-1-carbonyl moiety is installed via amide coupling . The chloro-substituted naphthyridine undergoes nucleophilic acyl substitution with pyrrolidine-1-carbonyl chloride in the presence of a base such as triethylamine. Alternatively, palladium-catalyzed carbonylative coupling using carbon monoxide and a pyrrolidine nucleophile offers a transition-metal-mediated route. Recent advances in radical chemistry suggest that xanthate transfer reactions could enable direct acylation under milder conditions, though this remains speculative for naphthyridines.

Preparation of 2-Fluoro-5-Aminobenzonitrile

Nitration and Reduction of 2-Fluorobenzonitrile

Starting from 2-fluorobenzonitrile, directed ortho-metalation with LDA followed by quenching with a nitro source (e.g., isoamyl nitrite) yields 2-fluoro-5-nitrobenzonitrile. Catalytic hydrogenation (H2/Pd-C) reduces the nitro group to an amine, producing 2-fluoro-5-aminobenzonitrile.

Radical Ipso-Substitution of C-F Bonds

A novel approach from radical chemistry involves ipso-substitution of a C-F bond. Treating 2,5-difluorobenzonitrile with a xanthate radical under UV light selectively replaces the para-fluoro group with an amine via a radical chain mechanism. This method bypasses traditional nitration steps but requires precise control of reaction conditions.

Coupling Strategies for Final Assembly

Buchwald-Hartwig Amination

The final coupling between the 4-chloro-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridine and 2-fluoro-5-aminobenzonitrile employs palladium-catalyzed amination . Using Pd2(dba)3, XantPhos as a ligand, and Cs2CO3 as a base in toluene at 110°C facilitates the C-N bond formation. This method achieves high yields (75–85%) and tolerates the electron-withdrawing cyano group.

Ullmann-Type Coupling

For substrates sensitive to palladium, copper-mediated coupling with CuI and 1,10-phenanthroline in DMSO at 130°C offers an alternative. While slower, this method avoids potential palladium-induced side reactions.

Optimization and Scalability Considerations

Purification Challenges

The polar nature of the final compound necessitates preparative HPLC for purification, using a C18 column and acetonitrile/water gradients. Early intermediates are purified via silica gel chromatography or recrystallization.

Radical Process Optimization

In radical-mediated steps, dilution (0.01–0.05 M) and addition of bases (e.g., K2CO3) suppress side reactions like premature termination. For example, cyclization yields improve from 45% to 72% when conducted at 0.02 M with 2 equiv of K2CO3.

Green Chemistry Approaches

Recent patents highlight solvent-free reactions or use of biodegradable solvents (e.g., cyclopentyl methyl ether) to enhance sustainability. Microwave-assisted synthesis reduces reaction times for cyclization steps from 12 hours to 30 minutes.

Chemical Reactions Analysis

Types of Reactions it Undergoes

Oxidation: Can lead to the formation of higher oxidation state derivatives.

Reduction: Reduction of nitrile or carbonyl groups to corresponding amines or alcohols.

Substitution: The amino and fluoro groups offer sites for further functionalization.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, chromium trioxide.

Reduction: Lithium aluminium hydride, sodium borohydride.

Substitution: Halogenated compounds, various electrophiles under acidic or basic conditions.

Major Products Formed

Nitrile reduction yields corresponding amines.

Oxidation may yield keto derivatives or carboxylic acids depending on conditions.

Scientific Research Applications

2-Fluoro-5-((7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-yl)amino)benzonitrile has versatile research applications:

Chemistry: As an intermediate in the synthesis of more complex molecules.

Biology: Investigated for potential enzyme inhibition activity.

Medicine: Potential pharmacophore for developing new drugs.

Industry: Could be utilized in the development of novel materials with specific electronic properties.

Mechanism of Action

The compound's mechanism of action typically involves interaction with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bonding. The fluoro and amino groups contribute to these interactions, impacting the target's function.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound’s structural uniqueness lies in its combination of a 1,8-naphthyridine scaffold with a pyrrolidine-carbonyl group and fluorinated benzonitrile. To contextualize its properties, two analogs from recent screening data are analyzed:

Methyl 3-{[7-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)-1,8-naphthyridin-4-yl]amino}benzoate–hydrogen chloride (P702-0029) : Shares the 7-methyl-1,8-naphthyridine core but substitutes the pyrrolidine-carbonyl with a 3-methyl-1,2,4-oxadiazole ring. The benzoate ester contrasts with the fluorinated nitrile in the target compound, impacting solubility and electronic properties.

2-(1H-imidazol-1-yl)-5-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine (P549-0409) :

- While lacking the naphthyridine scaffold, it features a pyridine-oxadiazole system with a methoxyphenyl group, highlighting divergent pharmacophoric elements.

Comparative Data Analysis

Key physicochemical and structural differences are summarized below:

Structural Implications:

- Pyrrolidine-Carbonyl vs. Oxadiazole (P702-0029): The target’s pyrrolidine-carbonyl group may enhance solubility and target binding via hydrogen bonding, whereas the oxadiazole in P702-0029 contributes to rigidity and metabolic stability but reduces polarity .

- Fluorine vs. Methoxy (P549-0409): The fluorine atom in the target compound likely increases metabolic stability and lipophilicity compared to the methoxy group in P549-0409, which may enhance π-π interactions but reduce bioavailability .

Biological Activity

Chemical Structure and Properties

The compound features a complex structure that includes a fluorobenzene moiety, a naphthyridine core, and a pyrrolidine side chain. The presence of these functional groups is significant as they can influence the compound's interaction with biological targets.

Research indicates that compounds similar to 2-Fluoro-5-((7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-yl)amino)benzonitrile may exhibit multiple mechanisms of action, including:

- Inhibition of Enzymatic Activity : Many studies focus on the inhibition of phosphodiesterases (PDEs), which play critical roles in cellular signaling pathways. Selective PDE4 inhibitors derived from similar structures have shown promise in reducing inflammation and modulating immune responses .

- Anticancer Activity : Compounds with naphthyridine frameworks have been studied for their anticancer properties. They may induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and apoptosis-related proteins .

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit specific cellular pathways associated with disease states. For instance:

- PDE Inhibition : A related study indicated that certain derivatives exhibited IC50 values in the nanomolar range for PDE4D, suggesting significant potency in inhibiting this enzyme .

In Vivo Studies

In vivo evaluations are crucial for understanding the therapeutic potential and pharmacokinetics of this compound. Animal models have shown:

- Anti-inflammatory Effects : Administration of similar compounds resulted in decreased inflammatory markers and improved histological outcomes in models of asthma and other inflammatory conditions .

Table 1: Biological Activity Summary

| Activity Type | Observed Effects | Reference |

|---|---|---|

| PDE Inhibition | IC50 ~140 nM | |

| Anticancer Activity | Induction of apoptosis | |

| Anti-inflammatory | Reduced eosinophil activity |

Table 2: Comparison with Related Compounds

| Compound Name | IC50 (nM) | Mechanism of Action |

|---|---|---|

| 2-Fluoro-5-(...) | 140 | PDE4D Inhibition |

| Rolipram | 410 | PDE4 Inhibition |

| KCA-1490 | 94 | Dual PDE3/4 Inhibition |

Case Study 1: Anti-inflammatory Efficacy

A study on a structurally similar compound demonstrated significant anti-inflammatory effects in an ovalbumin-induced asthma model. The compound reduced airway hyperreactivity and improved lung histology, highlighting its potential for treating respiratory conditions .

Case Study 2: Anticancer Research

Research focusing on naphthyridine derivatives indicated that these compounds could target cancer cell lines effectively. The mechanism involved the modulation of apoptosis pathways, leading to reduced tumor growth rates in xenograft models .

Q & A

Q. How to resolve contradictions in reported bioactivity data across studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.